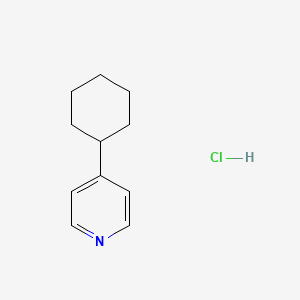
4-Cyclohexylpyridine hydrochloride
Overview
Description
4-Cyclohexylpyridine hydrochloride is a chemical compound with the molecular formula C11H16ClN1. It is intended for research use only and not for human or veterinary use1.
Synthesis Analysis
While there are no specific synthesis methods for 4-Cyclohexylpyridine hydrochloride, a synthetic method for a similar compound, 4-(chloromethyl)pyridine hydrochloride, involves several steps including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride2.
Molecular Structure Analysis
The molecular weight of 4-Cyclohexylpyridine hydrochloride is 197.7 g/mol1. However, the specific molecular structure details are not readily available in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 4-Cyclohexylpyridine hydrochloride are not available in the search results. However, chemical reactions generally involve changes in the arrangement of atoms and the breaking and forming of bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclohexylpyridine hydrochloride are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 197.7 g/mol1.Scientific Research Applications
-
Pharmaceuticals and Agrochemicals
- Chloropyridine, a chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals and agrochemicals is often hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .
- A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles . This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be applied to a wide variety of unactivated pyridines .
-
Synthesis of Natural Products
- (4+3) Cycloadditions have been widely applied in synthesis, and in this review article, we summarize some of the more recent applications, including formal (4+3) cycloadditions, in the synthesis of natural products .
- Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .
-
Catalyst in the Synthesis of Fluorazone Derivatives
-
Synthesis of Piperidine Derivatives
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
The specific safety and hazard information for 4-Cyclohexylpyridine hydrochloride is not available in the search results. It’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions of 4-Cyclohexylpyridine hydrochloride are not specified in the search results. However, the field of synthetic chemistry continues to evolve, with ongoing research into new methods and applications3.
Relevant Papers
There are no specific papers on 4-Cyclohexylpyridine hydrochloride in the search results. However, there are papers on related topics such as the synthesis and properties of pyrazoles4, the use of pyrrolidine in drug discovery5, and C–H functionalization of pyridines6.
properties
IUPAC Name |
4-cyclohexylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVKKDZNFAXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




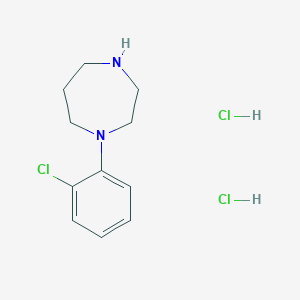
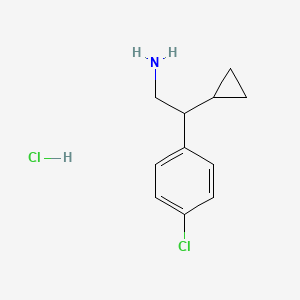
![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
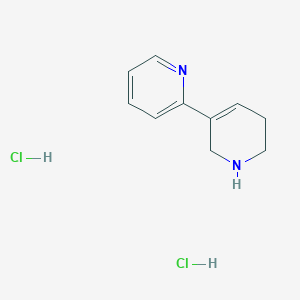
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)
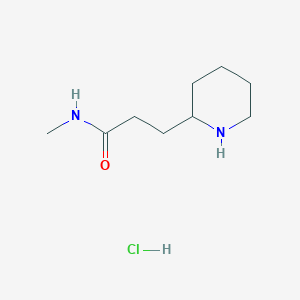
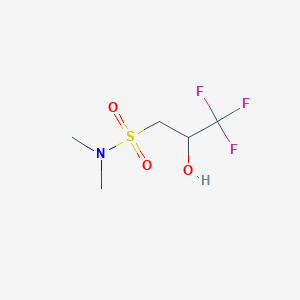
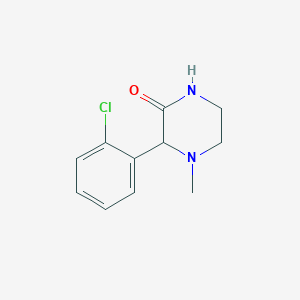
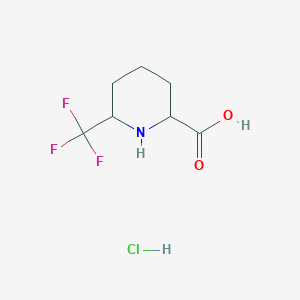

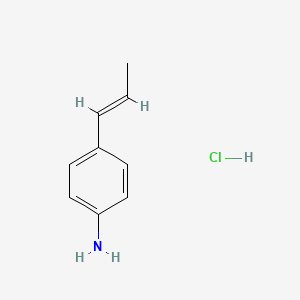
![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)